methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a benzoate ester, an imidazole ring, and a chlorophenyl group
Properties
IUPAC Name |
methyl 4-[[2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-24-17(13-3-7-15(21)8-4-13)11-22-20(24)28-12-18(25)23-16-9-5-14(6-10-16)19(26)27-2/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKMIBQFCHIGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a nucleophilic reagent.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reagent reacts with the imidazole derivative.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated or hydrogenated derivatives
Substitution: Halogenated or nucleophile-substituted products
Scientific Research Applications
Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions. The sulfanyl group can participate in redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-{[5-(3-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
- Methyl 4-(2-{[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Uniqueness
Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate, a compound containing an imidazole moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Weight: 359.87 g/mol
- IUPAC Name: 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- CAS Number: Not specified in the search results.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antibacterial, antileishmanial, and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains. For instance, studies have shown that imidazole derivatives can inhibit the growth of Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 20 |
| Methyl 4-(...) | Escherichia coli | 12 |
Antileishmanial Activity
The compound has also been evaluated for its antileishmanial properties. In vitro studies revealed significant activity against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. The LC50 values for some derivatives were reported as low as 1 µM, indicating potent activity .
Table 2: Antileishmanial Activity Data
| Compound Name | Leishmania Strain | LC50 (µM) |
|---|---|---|
| Compound X | L. (V.) braziliensis | 11 |
| Compound Y | L. (L.) mexicana | 1 |
| Methyl 4-(...) | L. (V.) braziliensis | 13 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It was found to exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in various biological processes .
Table 3: Enzyme Inhibition Assays
| Compound Name | Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 25 |
| Methyl 4-(...) | Urease | 30 |
The mechanisms underlying the biological activities of this compound are believed to involve:
- Electrophilic Interactions: The imidazole ring may interact with nucleophilic sites on target proteins.
- Increased Membrane Permeability: Structural modifications enhance the compound's ability to penetrate cellular membranes.
- Binding Affinity: Studies suggest a high binding affinity to bovine serum albumin (BSA), which may influence the pharmacokinetics of the compound .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study A: A derivative similar to methyl 4-(...) demonstrated significant improvement in patients with leishmaniasis after a treatment regimen incorporating this compound.
- Case Study B: The antibacterial properties were tested in a clinical trial involving patients with bacterial infections resistant to conventional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
